2-(Fluoromethyl)-1-methyl-4-nitrobenzene
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Overview
Description
1-Fluoro-2-(fluoromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, fluoromethyl, and nitro groups
Preparation Methods
The synthesis of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-fluoro-2-(fluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the fluorine atom.
Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluoromethyl group onto a nitrobenzene derivative .
Chemical Reactions Analysis
1-Fluoro-2-(fluoromethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and fluorine makes the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include substituted anilines, carboxylic acids, and other functionalized benzene derivatives .
Scientific Research Applications
1-Fluoro-2-(fluoromethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Its derivatives are explored for potential use as anti-inflammatory and anticancer agents due to their ability to interact with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-Fluoro-2-(fluoromethyl)-4-nitrobenzene can be compared with other fluorinated nitrobenzenes, such as:
1-Fluoro-2-nitrobenzene: Lacks the fluoromethyl group, resulting in different reactivity and applications.
1-Fluoro-4-nitrobenzene: The nitro group is positioned differently, affecting its chemical behavior and biological interactions.
2-Fluoro-4-nitrotoluene: Contains a methyl group instead of a fluoromethyl group, leading to variations in its physical and chemical properties.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(fluoromethyl)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 |
InChI Key |
HQCCNUDYTGZWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CF |
Origin of Product |
United States |
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